molecular formula C34H41NO7 B12424994 [(2R,6S,7S,9R,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate

[(2R,6S,7S,9R,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate

Cat. No.: B12424994
M. Wt: 575.7 g/mol
InChI Key: VLOZRPFAQLWDLI-NRQJBLMBSA-N
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Description

The compound [(2R,6S,7S,9R,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate is a highly complex polycyclic molecule featuring:

  • An 8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl core, which confers rigidity and stereochemical diversity.
  • A dihydropyran subunit with hydroxymethyl and methyl substituents, influencing stereoelectronic properties.
  • Multiple stereocenters (2R,6S,7S,9R,15R,16S), which are critical for its conformational stability and interactions .

Properties

Molecular Formula

C34H41NO7

Molecular Weight

575.7 g/mol

IUPAC Name

[(2R,6S,7S,9R,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate

InChI

InChI=1S/C34H41NO7/c1-18-15-26(40-30(38)21(18)17-36)19(2)22-8-9-23-20-16-29-34(42-29)28(41-31(39)25-7-5-6-14-35-25)11-10-27(37)33(34,4)24(20)12-13-32(22,23)3/h5-7,10-11,14,19-20,22-24,26,28-29,36H,8-9,12-13,15-17H2,1-4H3/t19-,20?,22+,23?,24?,26+,28-,29+,32+,33-,34+/m0/s1

InChI Key

VLOZRPFAQLWDLI-NRQJBLMBSA-N

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CCC3[C@@]2(CCC4C3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6OC(=O)C7=CC=CC=N7)C)O5)C)CO

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6OC(=O)C7=CC=CC=N7)C)O5)C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,6S,7S,9R,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate involves multiple steps, including the formation of the pentacyclic core, the introduction of the pyridine ring, and the addition of various functional groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as acidic or basic environments, elevated temperatures, and the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of carbonyl groups can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit significant antitumor properties similar to other compounds in the taxane family. Its intricate structure allows for interactions with various biological targets involved in cancer progression .
  • Vascular Health : Research indicates potential applications in treating venous diseases. The compound may help modulate venous pressure and improve vascular function by targeting specific pathways involved in venous hypertension .
  • Neuroprotective Effects : Some derivatives of this compound have shown promise in neuroprotection, potentially offering benefits in conditions such as neurodegenerative diseases .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is crucial for optimizing its efficacy and safety profile:

  • Hydroxymethyl Group : This group may enhance solubility and bioavailability.
  • Pentacyclic Structure : The rigid structure may facilitate specific interactions with biological targets.

Case Studies

Several case studies have explored the efficacy of structurally related compounds:

  • Paclitaxel Analogues : Research on paclitaxel analogues has demonstrated that modifications to the taxane core can lead to improved antitumor activity and reduced side effects .
  • Vascular Treatments : A study investigating flavonoid derivatives showed significant improvements in microcirculatory disorders, suggesting a pathway for developing similar treatments using the target compound .

Data Tables

Application AreaPotential BenefitsReference
Antitumor ActivityInhibition of cancer cell proliferation
Vascular HealthImprovement in venous pressure
NeuroprotectionProtection against neurodegenerative damage

Mechanism of Action

The mechanism by which [(2R,6S,7S,9R,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s multiple chiral centers and functional groups allow it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Oxapentacyclo Framework and Substituent Effects

Compounds with similar polycyclic frameworks, such as those in and , share the oxapentacyclo backbone but differ in substituents:

  • Hydroxyl vs. Hydroxymethyl Groups : The target compound’s dihydropyran subunit has a hydroxymethyl group, whereas analogs in feature hydroxyl groups (e.g., (1S,2R,6S,7R,9R,11S,12S,15R,16S)-...-6-hydroxy...). This difference may enhance the target’s metabolic stability compared to hydroxyl-bearing analogs .

Table 1: Substituent Comparison in Oxapentacyclo Compounds

Compound Dihydropyran Substituents Key Functional Groups
Target Compound 5-(hydroxymethyl), 4-methyl Pyridine-2-carboxylate ester
Analog 6-hydroxy, 4,5-dimethyl Hydroxyl, methyl
Analog 5-methyl, hydroxyl Hydroxyethyl, methyl

Ester Functional Groups and Stability

The pyridine-2-carboxylate ester in the target compound is structurally analogous to esters in:

  • Diethyl 8-cyano-7-(4-nitrophenyl)-...dicarboxylate (): Both compounds utilize ester groups for solubility modulation. However, the target’s aromatic pyridine ester may exhibit slower hydrolysis rates compared to aliphatic esters in due to electronic effects .
  • Cholest-5-en-3β-yl octadec-11-enoate (): Unlike the steroid-linked ester in , the target’s ester is directly conjugated to a heteroaromatic ring, which could enhance its rigidity and resistance to enzymatic cleavage .

Physicochemical Properties

Key spectroscopic data from analogs highlight trends:

  • IR Spectra : The target’s 3-oxo group (C=O stretch ~1700 cm⁻¹) aligns with carbonyl stretches in (1718–1672 cm⁻¹) and (1719 cm⁻¹) .
  • NMR Data : The dihydropyran methyl groups (δ ~2.2–2.4 ppm in ¹H NMR) are consistent with methyl signals in (δ 2.24–2.37 ppm) .

Biological Activity

The compound [(2R,6S,7S,9R,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate is a complex organic molecule with potential biological activities that warrant detailed investigation. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a complex pentacyclic structure with multiple stereocenters and functional groups that contribute to its biological activity. Its molecular formula is C40H60O4 with a molecular weight of approximately 604.90 g/mol. The presence of hydroxymethyl and oxo groups suggests potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyridine carboxylates have shown efficacy against various bacterial strains due to their ability to disrupt cell membrane integrity and inhibit essential metabolic pathways.

Anti-inflammatory Effects

Compounds similar to the one have been reported to possess anti-inflammatory activities by modulating cytokine production and inhibiting pathways such as NF-kB signaling. This suggests that the compound may reduce inflammation through similar mechanisms.

Cytotoxicity and Anticancer Potential

Studies on structurally related compounds have demonstrated cytotoxic effects against cancer cell lines. The ability of these compounds to induce apoptosis and inhibit cell proliferation makes them candidates for further investigation in cancer therapeutics.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of pyridine derivatives against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 50 µg/mL.
  • Anti-inflammatory Mechanism : In vitro assays demonstrated that derivatives inhibited the secretion of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide-stimulated macrophages by up to 70%.
  • Cytotoxicity in Cancer Cells : A preliminary screening revealed that compounds with similar structures exhibited IC50 values ranging from 10 to 30 µM against various human cancer cell lines, indicating promising anticancer potential.

Data Table: Summary of Biological Activities

Activity TypeAssay MethodologyObserved EffectReference
AntimicrobialDisc diffusion methodInhibition of bacterial growth
Anti-inflammatoryELISA for cytokine levelsReduced IL-6 and TNF-alpha
CytotoxicityMTT assay on cancer cell linesIC50 values between 10–30 µM

Q & A

Basic: What synthetic strategies are recommended for achieving stereochemical control in the synthesis of this compound?

Answer:
The compound’s polycyclic and stereochemically dense structure necessitates multi-step synthesis with careful optimization. Key strategies include:

  • Spirocyclic intermediates : Use of 2-oxa-spiro[3.4]octane-1,3-dione derivatives to construct fused ring systems, as demonstrated in analogous syntheses of structurally complex spiro compounds .
  • Catalytic systems : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl substituents, leveraging Pd(PPh₃)₄ and boronic acids under inert conditions .
  • Diastereoselective methods : Employ chiral auxiliaries or asymmetric catalysis to control stereocenters, as seen in diastereoselective pyrrolidine syntheses .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate stereoisomers, followed by recrystallization for purity .

Basic: Which spectroscopic and chromatographic techniques are critical for confirming the compound’s structure and purity?

Answer:

  • 1H/13C NMR : Assign stereochemistry via coupling constants (e.g., vicinal coupling in dihydropyran rings) and NOE experiments to resolve spatial proximity of substituents .
  • IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) groups to confirm functionalization .
  • Mass spectrometry (HRMS) : Validate molecular weight with <2 ppm mass accuracy, critical for distinguishing regioisomers .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation .

Advanced: How can researchers resolve discrepancies in stereochemical assignments between computational predictions and experimental data?

Answer:

  • X-ray crystallography : Single-crystal analysis provides definitive proof of stereochemistry and ring conformations, especially for disputed chiral centers .
  • Dynamic NMR : Probe ring-flipping or conformational exchange in solution by variable-temperature NMR to reconcile static computational models .
  • DFT calculations : Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted values to validate proposed configurations .

Advanced: What experimental design principles should guide kinetic studies of the compound’s stability under varying pH and temperature?

Answer:

  • Controlled degradation assays : Incubate the compound in buffered solutions (pH 2–12) at 25–60°C, sampling at intervals for HPLC analysis to track degradation products .
  • Arrhenius modeling : Use rate constants derived from thermal degradation to predict shelf-life and identify degradation pathways (e.g., hydrolysis of ester groups) .
  • Oxidative stability : Expose to H₂O₂ or radical initiators (e.g., AIBN) under UV light to simulate oxidative stress, followed by LC-MS to detect peroxides or epoxides .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure. Use fume hoods for weighing and reactions .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First aid : For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes and seek medical evaluation if irritation persists .

Advanced: How can reaction intermediates be trapped and characterized during multi-step synthesis?

Answer:

  • Quenching experiments : Halt reactions at partial conversion (e.g., using ice-cold brine) to isolate intermediates via flash chromatography .
  • In-situ monitoring : Use real-time FTIR or Raman spectroscopy to track intermediate formation (e.g., lactonization or ketone reduction) .
  • Cryogenic trapping : For unstable intermediates (e.g., radicals), conduct reactions at –78°C and characterize by low-temperature NMR .

Basic: How can reaction yields be improved when introducing the pyridine-2-carboxylate moiety?

Answer:

  • Activation of carboxylic acid : Pre-form the acyl chloride using SOCl₂ or DCC/DMAP to enhance reactivity with hydroxyl groups .
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states in esterification .
  • Catalytic additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate nucleophilic acyl substitution .

Advanced: What methodologies address contradictions between theoretical and experimental UV-Vis spectra?

Answer:

  • Solvent effects : Compare spectra in solvents of varying polarity (e.g., cyclohexane vs. methanol) to account for solvatochromic shifts .
  • TD-DFT simulations : Perform time-dependent DFT calculations incorporating solvent models (e.g., COSMO) to align theoretical λmax with experimental data .
  • Conformational sampling : Use molecular dynamics (MD) to simulate Boltzmann-weighted conformer populations influencing spectral broadening .

Basic: What purification techniques are optimal for isolating this compound given its polarity and thermal sensitivity?

Answer:

  • Flash chromatography : Use silica gel with ethyl acetate/hexane gradients (20–50%) to balance polarity and resolution .
  • Prep-HPLC : For heat-sensitive fractions, employ low-temperature prep-HPLC with water/acetonitrile (0.1% TFA) gradients .
  • Crystallization : Optimize solvent pairs (e.g., dichloromethane/pentane) to yield high-purity crystals without thermal decomposition .

Advanced: How can computational tools predict the compound’s reactivity in nucleophilic or electrophilic environments?

Answer:

  • Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies to identify sites prone to electrophilic attack (e.g., electron-rich dihydropyran rings) .
  • Molecular electrostatic potential (MEP) maps : Visualize charge distribution to predict nucleophilic regions (e.g., carbonyl oxygen in pyridine-2-carboxylate) .
  • Kinetic isotope effects (KIE) : Simulate deuterium substitution to validate proposed reaction mechanisms (e.g., acid-catalyzed ring-opening) .

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